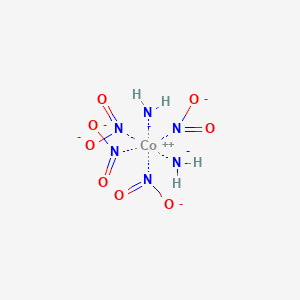![molecular formula C20H21N5O3 B14163579 2-[6-(4-Oxo-1,2,3-benzotriazin-3-yl)hexanoylamino]benzamide CAS No. 900890-38-2](/img/structure/B14163579.png)
2-[6-(4-Oxo-1,2,3-benzotriazin-3-yl)hexanoylamino]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[6-(4-Oxo-1,2,3-benzotriazin-3-yl)hexanoylamino]benzamide is a complex organic compound that belongs to the class of benzotriazinone derivatives
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[6-(4-Oxo-1,2,3-benzotriazin-3-yl)hexanoylamino]benzamide typically involves multiple steps. One common method includes the reaction of 4-oxo-1,2,3-benzotriazine with hexanoyl chloride to form an intermediate, which is then reacted with 2-aminobenzamide under controlled conditions to yield the final product . The reaction conditions often involve the use of organic solvents such as dimethylformamide (DMF) and catalysts like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to increase yield and purity, as well as implementing safety measures to handle potentially hazardous reagents.
Analyse Chemischer Reaktionen
Types of Reactions
2-[6-(4-Oxo-1,2,3-benzotriazin-3-yl)hexanoylamino]benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the benzotriazinone moiety into other functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .
Wissenschaftliche Forschungsanwendungen
2-[6-(4-Oxo-1,2,3-benzotriazin-3-yl)hexanoylamino]benzamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Wirkmechanismus
The mechanism of action of 2-[6-(4-Oxo-1,2,3-benzotriazin-3-yl)hexanoylamino]benzamide involves its interaction with specific molecular targets. For instance, as an α-glucosidase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of carbohydrates into glucose . This action helps in controlling blood sugar levels in diabetic patients. The compound may also interact with other enzymes and receptors, modulating various biological pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-(4-oxo-1,2,3-benzotriazin-3-yl)-N-pyridin-3-ylhexanamide: This compound shares a similar benzotriazinone core but has a pyridinyl group instead of a benzamide group.
2,6-Piperidinedione, 3-(5-fluoro-4-oxo-1,2,3-benzotriazin-3-yl): This compound has a piperidinedione moiety and a fluorine atom, making it structurally similar but functionally different.
Uniqueness
What sets 2-[6-(4-Oxo-1,2,3-benzotriazin-3-yl)hexanoylamino]benzamide apart is its unique combination of the benzotriazinone and benzamide moieties, which confer distinct biological activities and chemical reactivity. This makes it a valuable compound for various research applications and potential therapeutic uses .
Eigenschaften
CAS-Nummer |
900890-38-2 |
|---|---|
Molekularformel |
C20H21N5O3 |
Molekulargewicht |
379.4 g/mol |
IUPAC-Name |
2-[6-(4-oxo-1,2,3-benzotriazin-3-yl)hexanoylamino]benzamide |
InChI |
InChI=1S/C20H21N5O3/c21-19(27)14-8-3-5-10-16(14)22-18(26)12-2-1-7-13-25-20(28)15-9-4-6-11-17(15)23-24-25/h3-6,8-11H,1-2,7,12-13H2,(H2,21,27)(H,22,26) |
InChI-Schlüssel |
OXPONFLOXZWOEV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=O)N(N=N2)CCCCCC(=O)NC3=CC=CC=C3C(=O)N |
Löslichkeit |
31.3 [ug/mL] (The mean of the results at pH 7.4) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


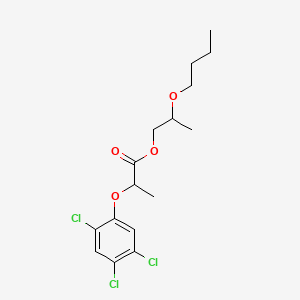
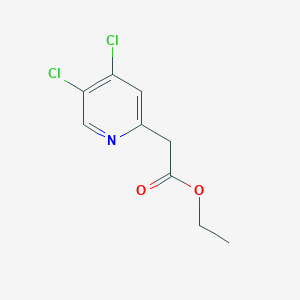

![1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 3-(1-methyl-1H-pyrazol-4-yl)-](/img/structure/B14163522.png)
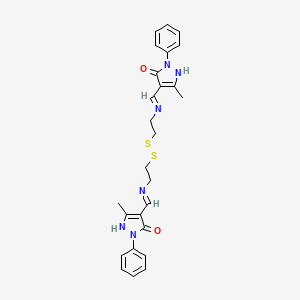
![1-[2-[(2-Amino-5-carbamoyloxy-3,4-dihydroxypentanoyl)amino]-2-[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]acetyl]-3-ethenylazetidine-2-carboxylic acid](/img/structure/B14163533.png)
![(3aR,3bS,5aS,6S,8aS,8bR)-6-hydroxy-3a,5a,6-trimethyl-3,3b,4,5,7,8,8a,8b,9,10-decahydroindeno[5,4-e]inden-2-one](/img/structure/B14163536.png)
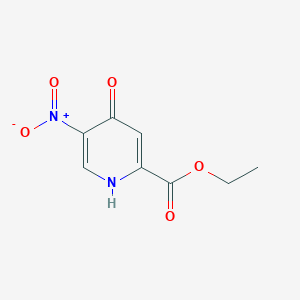
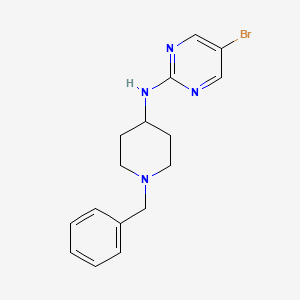

![[4-(4-Chlorophenyl)butan-2-ylideneamino]urea](/img/structure/B14163556.png)
![Methyl 4-(2-(4,8,8-trimethyl-2-oxo-2,6,7,8-tetrahydropyrano[3,2-g]chromen-3-yl)acetamido)benzoate](/img/structure/B14163567.png)

